molecular formula C17H15FN2OS2 B2563499 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942008-14-2

2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2563499
CAS No.: 942008-14-2
M. Wt: 346.44
InChI Key: SWKKQVOVCMZVJE-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethylthio group and the fluorobenzo[d]thiazole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a thiol with an appropriate halogenated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be accomplished by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

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Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-22-12-8-6-11(7-9-12)10-15(21)19-17-20-16-13(18)4-3-5-14(16)23-17/h3-9H,2,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKQVOVCMZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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